molecular formula C9H9N2P B14717077 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- CAS No. 18108-37-7

2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl-

Cat. No.: B14717077
CAS No.: 18108-37-7
M. Wt: 176.15 g/mol
InChI Key: CBJJCTJNQKBQGA-UHFFFAOYSA-N
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Description

2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- is a heterocyclic compound containing nitrogen and phosphorus atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- typically involves the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol at temperatures below 0°C. This reaction leads to the formation of a hydrospirophosphorane containing both a diazaphospholene and a dioxaphospholane ring system . On heating, these products form a hydrospirotetraoxaphosphorane, its tautomeric monocyclic β-hydroxyalkylphosphite, and N-acetyl-N’-isopropylidene-hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include hydrospirophosphoranes, phosphine derivatives, and substituted diazaphospholes .

Scientific Research Applications

2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The compound’s unique ring structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl-
  • 2H-1,2,3-Triazole, 5-methyl-2-phenyl-
  • 2H-1,2,3-Diazaphosphole, 5-methyl-2-ethyl-

Uniqueness

2H-1,2,3-Diazaphosphole, 5-methyl-2-phenyl- is unique due to its specific substitution pattern and the presence of both nitrogen and phosphorus atoms in its ring structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

18108-37-7

Molecular Formula

C9H9N2P

Molecular Weight

176.15 g/mol

IUPAC Name

5-methyl-2-phenyldiazaphosphole

InChI

InChI=1S/C9H9N2P/c1-8-7-12-11(10-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

CBJJCTJNQKBQGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(P=C1)C2=CC=CC=C2

Origin of Product

United States

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